

# An In-depth Technical Guide to Palatinose™ (Isomaltulose): Chemical Structure and Properties

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## Compound of Interest

Compound Name: Palatinose

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## Abstract

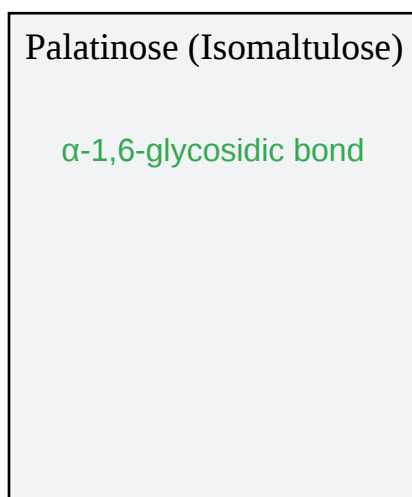
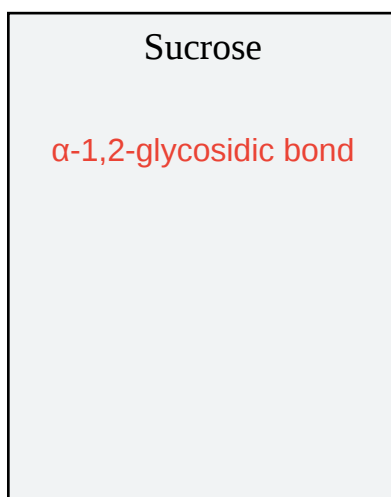
**Palatinose™**, a trademarked brand of isomaltulose, is a naturally occurring disaccharide and a structural isomer of sucrose.[1] It is composed of glucose and fructose moieties linked by an  $\alpha$ -1,6-glycosidic bond, in contrast to the  $\alpha$ -1,2 linkage in sucrose.[2] This structural difference imparts unique chemical and physiological properties to **Palatinose™**, including a low glycemic index, non-cariogenicity, and enhanced stability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental methodologies for the analysis of **Palatinose™**. It is intended to serve as a resource for researchers, scientists, and drug development professionals exploring its potential applications in food science, nutrition, and pharmaceuticals.

## Chemical Structure and Identification

**Palatinose™**, chemically known as isomaltulose, is a reducing disaccharide.[1] Its systematic IUPAC name is 6-O- $\alpha$ -D-glucopyranosyl-D-fructose.[1] The presence of a free anomeric carbon in the fructose unit confers its reducing properties.

Identifier	Value	Reference
Chemical Name	Isomaltulose; 6-O- $\alpha$ -D-glucopyranosyl-D-fructose	[1]
CAS Number	13718-94-0	[3]
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>	[3]
Molecular Weight	342.30 g/mol	[3]

Below is a diagram illustrating the chemical structure of **Palatinose™** in comparison to sucrose.



[Click to download full resolution via product page](#)**Figure 1:** Chemical structures of **Palatinose™** and sucrose.

## Physicochemical Properties

The unique structural arrangement of **Palatinose™** results in distinct physicochemical properties compared to sucrose. These properties are summarized in the table below.

Property	Palatinose™ (Isomaltulose)	Sucrose	Reference
Sweetening Power (relative to sucrose)	~50%	100%	[4]
Glycemic Index (GI)	32	65	[2]
Solubility in water ( g/100g solution at 20°C)	29	~67	[4]
Melting Point (°C)	120 - 128	160 - 185	[4]
Hygroscopicity	Very low	Moderate	[2]
Stability in Acidic Conditions	High	Low	[4]

## Physiological Properties and Metabolism

### Digestion and Absorption

**Palatinose™** is fully digested and absorbed in the small intestine.[4] The  $\alpha$ -1,6-glycosidic bond is hydrolyzed by the sucrase-isomaltase enzyme complex located on the brush border membrane of the small intestine.[4] However, this hydrolysis occurs at a significantly slower rate, approximately 4 to 5 times slower than the hydrolysis of sucrose.[5] This slow cleavage leads to a gradual release of glucose and fructose into the bloodstream.

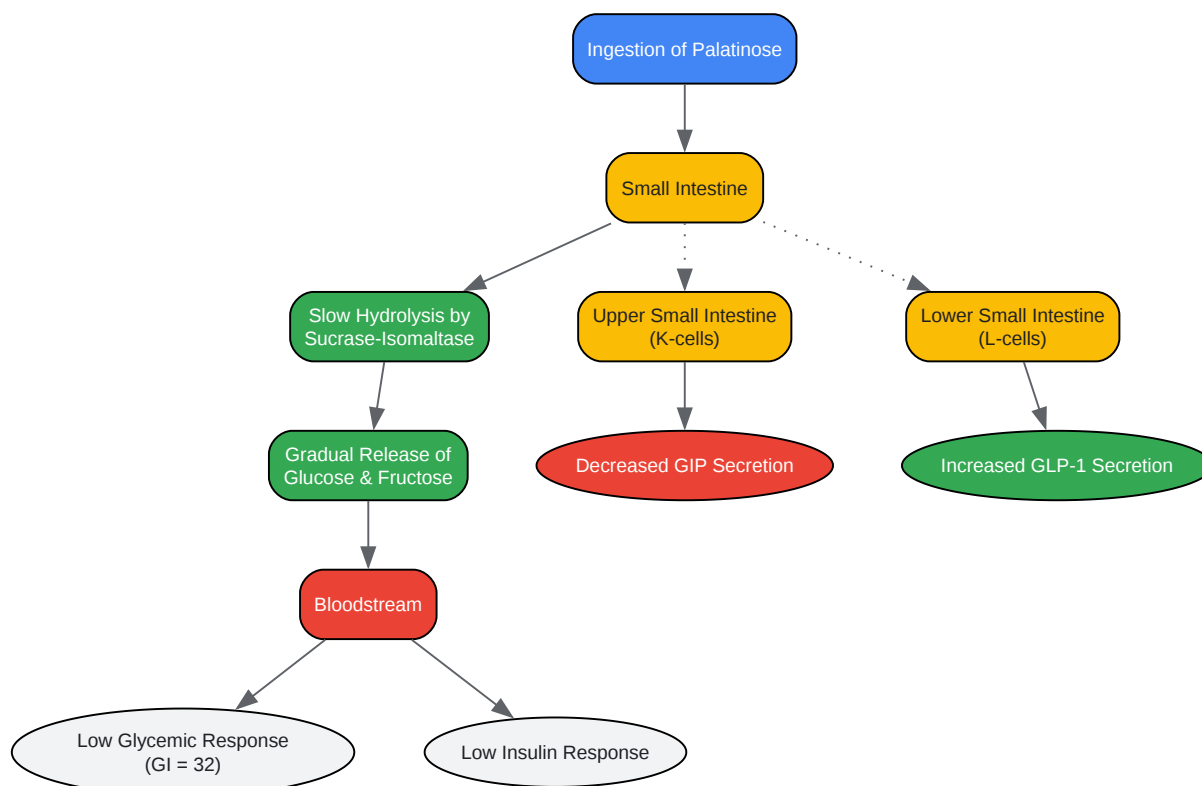
### Glycemic and Insulinemic Response

Due to its slow digestion and absorption, **Palatinose™** elicits a low glycemic and insulinemic response.[6] Studies have consistently demonstrated a lower and more sustained blood glucose profile following the consumption of **Palatinose™** compared to sucrose.[7] This property makes it a suitable carbohydrate for individuals seeking to manage blood glucose levels.

## Incretin Hormone Secretion

The slow digestion of **Palatinose™** also influences the secretion of incretin hormones. As it reaches the lower parts of the small intestine, it stimulates the release of glucagon-like peptide-1 (GLP-1), while the release of glucose-dependent insulintropic polypeptide (GIP) from the upper small intestine is reduced compared to sucrose.[8] This differential incretin response contributes to the improved glycemic control observed with **Palatinose™** consumption.

The following diagram illustrates the metabolic pathway of **Palatinose™** and its effect on incretin hormone secretion.



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**Figure 2:** Metabolic pathway of **Palatinose™** and its effect on incretin hormones.

## Dental Health

**Palatinose™** is considered non-cariogenic, or "tooth-friendly".[5] Due to its stable  $\alpha$ -1,6-glycosidic bond, it is hardly fermented by oral microorganisms, thus preventing the production of acids that lead to dental caries.[4]

## Experimental Protocols

### Determination of Glycemic Index (GI)

Objective: To determine the glycemic index of **Palatinose™** in human subjects.

Methodology: This protocol is based on the internationally recognized methodology for GI determination.

- Subject Recruitment: Recruit a group of healthy adult volunteers (typically 10-15) after obtaining informed consent.
- Overnight Fasting: Subjects should fast for 10-12 hours overnight prior to the test.
- Test Product Administration: On separate occasions, provide each subject with a test portion of **Palatinose™** containing 50 grams of available carbohydrate, dissolved in water. A reference food (50 grams of glucose) is also tested on a separate day.
- Blood Sampling: Collect capillary blood samples at baseline (0 minutes) and at 15, 30, 45, 60, 90, and 120 minutes after consumption of the test product.
- Blood Glucose Analysis: Analyze blood samples for glucose concentration using a validated method, such as the glucose oxidase method.
- Data Analysis: Calculate the incremental area under the blood glucose response curve (iAUC) for both **Palatinose™** and the reference food (glucose). The GI is calculated as the iAUC of the test food divided by the iAUC of the reference food, multiplied by 100.

## In Vitro Dental Caries Model

Objective: To assess the non-cariogenic potential of **Palatinose™** in an in vitro dental caries model.

Methodology:

- Biofilm Formation: Prepare sterile bovine enamel blocks and incubate them with human saliva to form a pellicle. Inoculate the pellicle-coated blocks with a cariogenic bacterium, such as *Streptococcus mutans*, and grow a biofilm.
- Sugar Exposure: Expose the biofilms to solutions of **Palatinose™** and a positive control (e.g., sucrose) at regular intervals for a defined period (e.g., several days). A negative control with no added sugar should also be included.

- **pH Measurement:** Monitor the pH of the culture medium surrounding the biofilms to assess acid production.
- **Demineralization Analysis:** After the experimental period, assess the demineralization of the enamel blocks using techniques such as transverse microradiography or surface microhardness testing.
- **Glucan Analysis:** Quantify the production of insoluble glucans by the biofilm, as these contribute to the plaque matrix.

## Quantification of Palatinose™ in Food Matrices

**Objective:** To accurately quantify the concentration of **Palatinose™** in a food product.

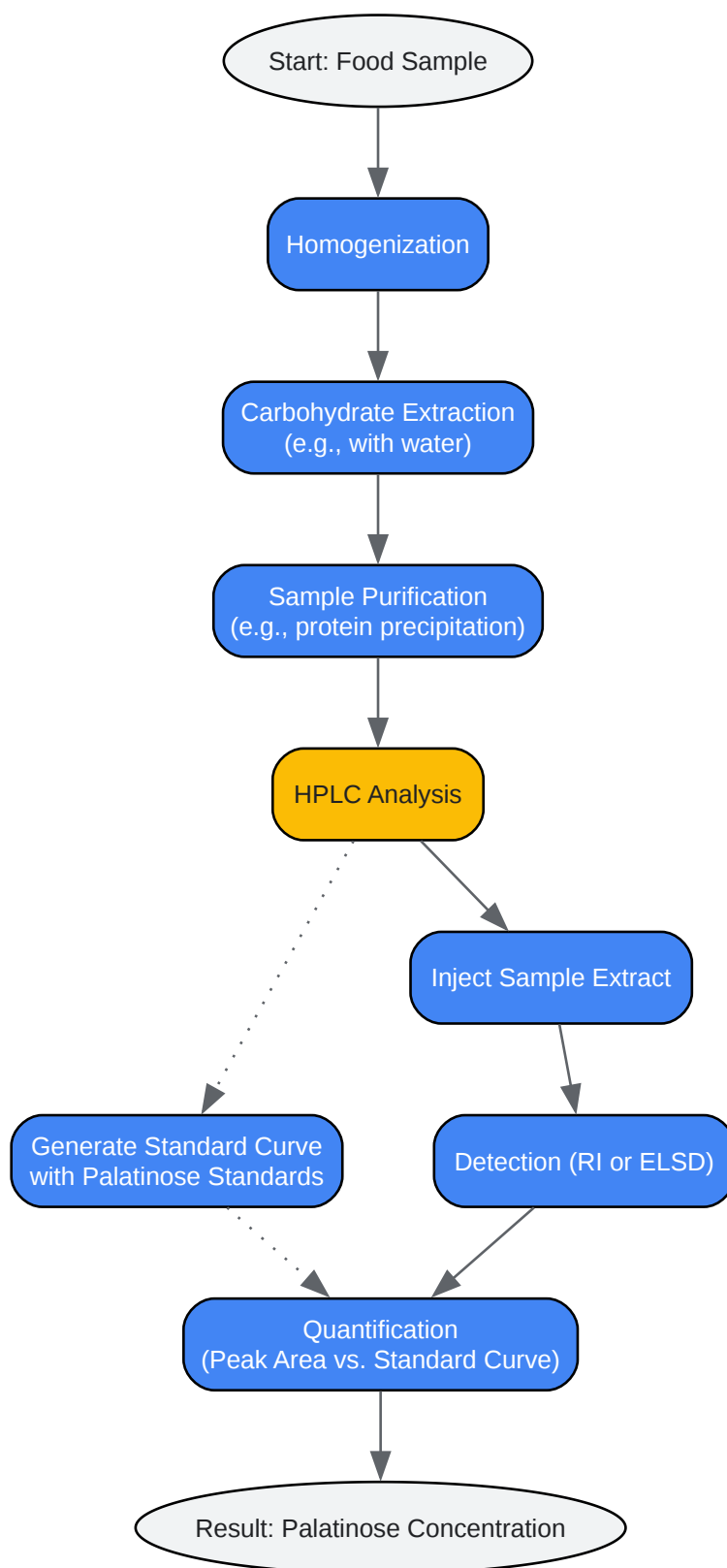
**Methodology:** High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of **Palatinose™**.

- **Sample Preparation:** Homogenize the food sample and extract the carbohydrates using an appropriate solvent (e.g., water). Remove interfering substances such as proteins and fats through precipitation or solid-phase extraction.
- **Chromatographic System:**
  - **Column:** Use a column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.
  - **Mobile Phase:** An isocratic mobile phase of acetonitrile and water is commonly used for amino-propyl columns.
  - **Detector:** A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is typically employed.
- **Standard Curve:** Prepare a series of standard solutions of **Palatinose™** of known concentrations and inject them into the HPLC system to generate a standard curve.
- **Analysis:** Inject the prepared sample extract into the HPLC system and record the chromatogram.

- Quantification: Identify the **Palatinose™** peak based on its retention time and quantify its concentration by comparing the peak area to the standard curve.

The following diagram outlines a general workflow for the quantification of **Palatinose™** using HPLC.





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**Figure 3:** General workflow for HPLC quantification of **Palatinose™**.

## Conclusion

**Palatinose™** (isomaltulose) presents a unique combination of chemical and physiological properties that distinguish it from sucrose and other carbohydrates. Its stable  $\alpha$ -1,6-glycosidic bond results in slow digestion, a low glycemic response, and non-cariogenicity. These characteristics, supported by the experimental methodologies outlined in this guide, make **Palatinose™** a valuable ingredient for the development of healthier food products and a subject of interest for further research in nutrition and metabolic health. This technical guide provides a foundational understanding for professionals in the fields of research, science, and drug development to explore and utilize the potential of **Palatinose™**.

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